3-Bromo-2-hydroxypyridine-4-carboxylic acid
Description
Historical Development of Brominated Pyridine Carboxylic Acids
The synthesis of brominated pyridine carboxylic acids emerged from mid-20th-century efforts to functionalize pyridine rings for pharmaceutical applications. Early methods relied on multi-step sequences, such as the oxidation of pyridine derivatives to N-oxides followed by halogenation and hydrolysis, as demonstrated in the synthesis of 2-chloropyridine from pyridine-N-oxide using phosphorus pentachloride. These approaches, while effective, suffered from low yields and limited substrate compatibility.
A pivotal advancement occurred with the development of one-pot halogenation processes, such as the direct reaction of pyridinecarboxylic acids with elemental halogens in aqueous media. For instance, U.S. Patent 4,968,803 disclosed a method for preparing 2-hydroxypyridine derivatives by reacting pyridine-based compounds with halogens in water, achieving higher yields (e.g., 81% for methyl 2-hydroxyquinoline-4-carboxylate). This innovation circumvented the instability issues associated with intermediates in traditional pathways, particularly for substrates with electron-withdrawing groups at the 2- or 6-positions.
The Hunsdiecker–Borodin reaction, initially applied to aliphatic carboxylic acids, was later adapted for aromatic systems. As detailed in ACS Chemical Reviews, bromodecarboxylation of hydroxybenzoic acids via electrophilic aromatic substitution enabled the synthesis of polybrominated phenols, laying groundwork for analogous pyridine transformations. These historical developments collectively established the mechanistic framework for modern syntheses of 3-bromo-2-hydroxypyridine-4-carboxylic acid.
Significance in Contemporary Chemical Research
In current research, this compound serves three primary roles:
- Synthetic Intermediate : The bromine atom at the 3-position facilitates cross-coupling reactions, while the carboxylic acid group enables further derivatization via esterification or amidation.
- Ligand Design : The 2-hydroxyl group participates in metal coordination, making the compound valuable for constructing catalysts in asymmetric synthesis.
- Structural Motif in Pharmaceuticals : Though safety profiles are excluded from this discussion, its structural similarity to antimicrobial agents like 2-hydroxypyridine-1-oxides underscores its potential in drug discovery.
Recent advances in decarboxylative halogenation, particularly the Barton halodecarboxylation, have expanded access to such compounds. This method employs N-acyloxy-2-pyridinethiones to generate alkyl radicals, which subsequently abstract halogens from solvents like carbon tetrabromide. Applied to pyridinecarboxylic acids, this approach enables precise bromination at electronically activated positions, as evidenced by the synthesis of 2,4,6-tribromophenol analogs from salicylic acid derivatives.
Position Among Related Halogenated Hydroxypyridine Derivatives
The compound’s reactivity profile distinguishes it from related structures:
The 3-bromo substitution in this compound creates a unique electronic environment: the electron-withdrawing carboxylic acid at C4 and bromine at C3 synergistically activate the C5 position for nucleophilic attack, a feature exploited in the synthesis of pentasubstituted pyridines. This contrasts with 3-bromopicolinic acid (2-bromo-3-pyridinecarboxylic acid), where bromine’s ortho relationship to the carboxylic acid leads to intramolecular hydrogen bonding, reducing solubility in aprotic solvents.
Research Evolution and Academic Interest Trajectory
Academic interest in this compound has paralleled advancements in heterocyclic functionalization techniques:
- 1980s–1990s : Focus on optimizing halogenation conditions for pyridinecarboxylic acids, as seen in U.S. Patent 4,968,803’s emphasis on solvent systems (e.g., acetonitrile-water mixtures).
- 2000s : Emergence of transition-metal-catalyzed approaches, though limited by bromide’s tendency to poison palladium catalysts.
- 2010s–Present : Renaissance in radical-based methods, particularly decarboxylative halogenation using Barton esters, enabling milder reaction conditions.
Patent analysis reveals a 40% increase in pyridinecarboxylic acid halogenation filings since 2010, with WO2019228988A1 exemplifying modern trends through its use of ethanolamine counterions to stabilize reactive intermediates. Current research prioritizes atom economy, as demonstrated by recent one-pot syntheses achieving 81% yields through precise control of fluorine dilution rates in acetonitrile-water solvents.
Properties
IUPAC Name |
3-bromo-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-3(6(10)11)1-2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCMMBDQCFPNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-36-0 | |
| Record name | 3-bromo-2-hydroxypyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Bromination with Bromine/Potassium Bromide
The most widely reported method for introducing bromine at the 3-position of 2-hydroxypyridine involves electrophilic aromatic substitution using bromine (Br₂) in aqueous potassium bromide (KBr). In a representative procedure, 2-hydroxypyridine (19 g, 200 mmol) is suspended in 1 M KBr (200 mL) and treated dropwise with bromine (32 g, 200 mmol) in 1 M KBr. Vigorous stirring at 20°C for 24 hours yields 3-bromo-2-hydroxypyridine with 78% efficiency after recrystallization.
Mechanistic Considerations :
The hydroxyl group at position 2 activates the pyridine ring via electron-donating resonance, directing bromine to the ortho (3) and para (5) positions. Steric and electronic factors favor 3-bromination, as para substitution would necessitate overcoming greater steric hindrance. Kinetic studies on analogous systems (e.g., 4-pyridone bromination) confirm that protonation of the hydroxyl group enhances electrophilic attack at the 3-position under acidic conditions.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | >75% yield |
| Bromine Equivalents | 1.0 eq | Minimizes di-bromination |
| Solvent | 1 M KBr (aqueous) | Enhances solubility |
Alternative Brominating Agents
While Br₂/KBr remains standard, phosphorus-based reagents like PBr₃ have been explored for brominating hydroxylated pyridines. For example, PBr₃ reacts with 2-hydroxypyridine in anhydrous conditions to generate 3-bromo-2-hydroxypyridine, though yields are lower (60–65%) due to competing side reactions. This method is less favored industrially due to handling challenges associated with PBr₃ agglomeration.
Carboxylation Strategies for Position 4
Kolbe-Schmitt Carboxylation
The Kolbe-Schmitt reaction, traditionally used for phenol carboxylation, has been adapted for pyridine systems. 3-Bromo-2-hydroxypyridine undergoes carboxylation at position 4 when treated with CO₂ under high pressure (50–100 atm) in the presence of potassium hydroxide at 120–150°C. This method achieves moderate yields (40–50%) but requires specialized equipment.
Reaction Pathway :
Directed Ortho Metalation (DoM)
A more efficient approach employs directed metalation using lithium diisopropylamide (LDA). 3-Bromo-2-hydroxypyridine is treated with LDA at −78°C, forming a lithiated intermediate at position 4. Quenching with dry ice (CO₂) provides 3-bromo-2-hydroxypyridine-4-carboxylic acid in 65–70% yield.
Critical Factors :
- Temperature Control : Metalation below −70°C prevents ring-opening side reactions.
- Protecting Groups : Transient silylation of the hydroxyl group improves regioselectivity.
Sequential Bromination-Carboxylation Routes
One-Pot Bromination/Carboxylation
Recent patents describe a tandem process where 2-hydroxypyridine is brominated in situ, followed by carboxylation without isolation. Using a mixed solvent system (H₂O/THF), bromine (1.1 eq) and CO₂ (5 atm) are introduced sequentially under basic conditions (pH 10–12). This method reduces purification steps and achieves 60% overall yield.
Halogen Exchange Reactions
For substrates sensitive to Br₂, halogen exchange offers a milder alternative. 2-Hydroxy-3-iodopyridine-4-carboxylic acid undergoes Finkelstein reaction with KBr in DMF at 80°C, replacing iodine with bromine. While effective (85% conversion), this route is limited by the cost of iodinated precursors.
Alternative Synthetic Pathways
Oxidation of 3-Bromo-2-hydroxypyridine-4-carbaldehyde
Oxidation of the aldehyde derivative using Jones reagent (CrO₃/H₂SO₄) provides the carboxylic acid in 75% yield. However, over-oxidation to CO₂ remains a concern, necessitating precise stoichiometry.
Microbial Biocatalysis
Emerging methods utilize genetically modified Pseudomonas strains to hydroxylate and carboxylate 3-bromopyridine. While eco-friendly, current yields are low (20–30%), requiring further optimization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield different carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Bromo-2-hydroxypyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Reactivity
The reactivity and applications of brominated hydroxypyridine carboxylic acids vary significantly with substituent positions. Below is a comparative analysis:
Key Observations :
- Substituent Position : Bromine at C3 (as in the target compound) enhances electrophilicity at adjacent positions, enabling regioselective reactions like amidation . Bromine at C2 or C4 (e.g., 2-Bromopyridine-4-carboxylic acid) alters electronic distribution, favoring cross-coupling reactions .
- Ketone-containing analogs (e.g., 6-Bromo-3-hydroxy-4-oxo derivative) exhibit redox sensitivity, limiting their use in aerobic conditions .
Biological Activity
3-Bromo-2-hydroxypyridine-4-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article delves into its biological effects, mechanisms of action, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C₆H₄BrNO₃
- Molecular Weight : 218.01 g/mol
- Structure : The compound features a bromine atom and a hydroxyl group on the pyridine ring, along with a carboxylic acid functional group, which contributes to its reactivity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a new class of antibiotics. The compound's ability to inhibit bacterial growth may be attributed to its interaction with essential microbial enzymes or cellular structures.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can mildly inhibit the growth of several cancer cell lines, although further research is necessary to determine the specific mechanisms involved and to evaluate its efficacy compared to existing treatments .
The biological activity of this compound is believed to involve:
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with various biological macromolecules, potentially influencing enzyme activity.
- Halogen Bonding : The bromine atom can engage in halogen bonding, which may enhance the compound's interactions with proteins and nucleic acids.
- Ionic Interactions : The carboxylic acid moiety can participate in ionic interactions, further modulating the compound's biological effects.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reactions with Anilines : Utilizing malonic acid equivalents allows for the formation of this compound.
- Functional Group Modifications : Altering the positions of bromine and hydroxyl groups can yield derivatives with varying biological activities .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Mild inhibition of bacterial growth | |
| Anticancer | Inhibition of cancer cell lines | |
| Enzyme Interaction | Potential inhibition of key microbial enzymes |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant bactericidal activity, warranting further exploration into its mechanism and potential as a therapeutic agent .
Q & A
How can synthetic routes for 3-bromo-2-hydroxypyridine-4-carboxylic acid be optimized to improve yield and purity in multi-step reactions?
Advanced methodologies involve bromination at specific positions using catalysts like Pd(OAc)₂ or CuBr₂ under controlled pH conditions. For example, bromination of pyridine precursors (e.g., 2-hydroxypyridine-4-carboxylic acid) requires temperature modulation (60–80°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) enhances purity >95% . Contradictions in reported yields (e.g., 70–94% in similar brominated pyridines) suggest variability in stoichiometric ratios or reaction times, necessitating kinetic studies .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in brominated pyridine-carboxylic acid derivatives?
High-resolution ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) identifies regioselectivity by correlating aromatic proton shifts (δ 7.5–8.7 ppm) and hydroxyl group coupling patterns. LCMS-ESI (m/z [M+1]) confirms molecular weight, while HPLC (C18 columns, 0.1% TFA in H₂O/ACN gradients) assesses purity (>97%) and detects bromination byproducts. X-ray crystallography, when feasible, resolves tautomeric forms of the hydroxyl group .
How can researchers address contradictory data on the reactivity of this compound in cross-coupling reactions?
Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., aryl boronic acid vs. vinyl boronate reactivity) may stem from steric hindrance at the 3-bromo position. Systematic studies under standardized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) with variable substrates and temperatures (80–120°C) can clarify reactivity trends. Computational DFT modeling (e.g., bond dissociation energies) further predicts regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
